molecular formula C₂₃H₃₅N₃O₅S B560596 DS-1040 Tosylate CAS No. 1335138-89-0

DS-1040 Tosylate

Cat. No. B560596
M. Wt: 465.61
InChI Key: BEUWOXSXOMMLGF-JYGFLIHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-1040 Tosylate is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has IC50s of 5.92 nM and 8.01 nM for human and rat TAFIa respectively . It is a fibrinolysis enhancer for thromboembolic diseases .


Molecular Structure Analysis

The molecular weight of DS-1040 Tosylate is 465.61 and its formula is C23H35N3O5S . The structure is available on the MedChemExpress website .


Chemical Reactions Analysis

DS-1040 Tosylate inhibits human carboxypeptidase N (CPN) in vitro with an IC50 of 3.02 mM . In vivo, DS-1040 Tosylate significantly reduces the microthrombi index at doses of 0.005 mg/kg and greater .


Physical And Chemical Properties Analysis

DS-1040 Tosylate is a solid, white to off-white compound . It is soluble in DMSO at 100 mg/mL and in water at ≥ 50 mg/mL .

Scientific Research Applications

1. Stroke Treatment Research

DS-1040 Tosylate is being explored as a treatment for acute ischemic stroke. It functions as an inhibitor of the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Studies have assessed its hemorrhagic risk in a cerebral ischemia/reperfusion model, demonstrating that DS-1040 does not significantly increase cerebral hemorrhage compared to controls, suggesting it may be a safe thrombolytic enhancer with low risk of cerebral hemorrhage (Edo et al., 2016).

2. Pharmacokinetics and Drug-Drug Interactions

Research has been conducted on the safety and pharmacokinetics of DS-1040, particularly in combination with other drugs like aspirin, clopidogrel, and enoxaparin. These studies have found that concomitant administration of DS-1040 with these drugs is safe and well-tolerated, without serious adverse events or significant changes in coagulation parameters (Limsakun et al., 2020).

3. Behavioral Effects in Animal Models

In animal models, specifically embolized rabbits, DS-1040 has shown promising results. It significantly improved behavioral function, suggesting its potential as a treatment for stroke victims (Lapchak, Boitano, & Noguchi, 2016).

4. Oral Formulation and Pharmacodynamics

The safety, pharmacokinetics, and pharmacodynamics of an oral formulation of DS-1040 have been evaluated. This study highlighted the dose-dependent inhibition of TAFIa activity and supported further clinical development of oral DS-1040 (Zhou et al., 2019).

5. Fibrinolytic Potential and Thrombosis Treatment

DS-1040's role in fibrinolysis and its potential for treating thrombotic diseases have been investigated. It exhibits potent, selective inhibition of TAFIa and enhances fibrinolytic activity, suggesting it could be useful in treating thrombotic diseases with a minimal risk of bleeding (Noguchi et al., 2018).

Safety And Hazards

DS-1040 Tosylate is used for research purposes only and is not sold to patients . In a clinical trial, single doses of DS-1040 0.6–4.8 mg were well tolerated in Japanese patients with acute ischemic stroke undergoing thrombectomy .

Future Directions

DS-1040 Tosylate has therapeutic potential in thromboembolic diseases, such as acute ischemic stroke (AIS) or pulmonary embolism . It is currently under investigation in a Phase I clinical trial . Further studies are needed to confirm its safety and efficacy.

properties

IUPAC Name

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUWOXSXOMMLGF-JYGFLIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DS-1040 Tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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